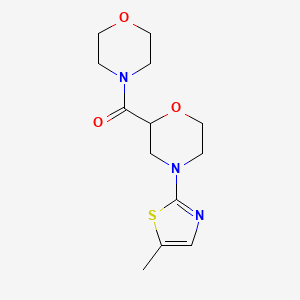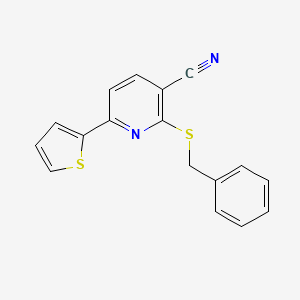![molecular formula C21H29ClFN3O B15122256 1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B15122256.png)
1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a piperazine ring, and a butynyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidine to form 1-[(2-chloro-4-fluorophenyl)methyl]piperidine. This intermediate is then reacted with 4-methylpiperazine and but-2-yn-1-ol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2-Chloro-4-fluorophenyl)methyl]piperidine
- 4-Methylpiperazine
- But-2-yn-1-ol
Uniqueness
1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H29ClFN3O |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
1-[4-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H29ClFN3O/c1-24-11-13-25(14-12-24)8-2-3-15-27-20-6-9-26(10-7-20)17-18-4-5-19(23)16-21(18)22/h4-5,16,20H,6-15,17H2,1H3 |
InChI-Schlüssel |
JNUVAJRCPQZDJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B15122173.png)
![7-methoxy-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122174.png)
![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B15122182.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15122187.png)
![6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15122188.png)
![4-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B15122195.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B15122203.png)
![4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-1-methylpyrrolidin-2-one](/img/structure/B15122215.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B15122221.png)
![2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15122225.png)
![Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B15122238.png)
![2-(Morpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B15122243.png)


